molecular formula C9H8ClF3N2 B1609553 2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline CAS No. 886494-00-4

2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B1609553
CAS No.: 886494-00-4
M. Wt: 236.62 g/mol
InChI Key: POCQYMUTNWQJLH-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline (CAS: 886494-00-4) is a bicyclic heterocyclic compound featuring a partially hydrogenated quinazoline core. Its molecular formula is C₉H₈ClF₃N₂, with a molecular weight of 236.624 g/mol . Key structural attributes include:

  • Chlorine at position 2.
  • Trifluoromethyl (-CF₃) at position 4.

This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of the -CF₃ group, which enhance metabolic stability and lipophilicity. The chlorine atom may facilitate electrophilic substitution reactions, making it a versatile intermediate in drug synthesis .

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2/c10-8-14-6-4-2-1-3-5(6)7(15-8)9(11,12)13/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCQYMUTNWQJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428300
Record name 2-chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886494-00-4
Record name 2-chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies

The preparation of 2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline typically involves:

These steps are often conducted under controlled temperature and solvent conditions to optimize yields and selectivity.

Cyclocondensation to Form the Tetrahydroquinazoline Core

A common approach to synthesize tetrahydroquinazoline derivatives involves the condensation of appropriately substituted o-aminobenzylamine derivatives with carbonyl-containing compounds (aldehydes or ketones). For instance:

This reaction forms the bicyclic tetrahydroquinazoline scaffold through intramolecular cyclization.

Incorporation of the Trifluoromethyl Group

The trifluoromethyl group can be introduced via:

Alternatively, starting materials bearing trifluoromethyl substituents can be used to build the core with the group already in place.

Representative Synthesis Route (Adapted from Related Compounds)

Step Reaction Type Reagents/Conditions Yield (%) Purity (%)
1 Cyclocondensation o-Aminobenzylamine + trifluoroacetaldehyde, acid catalyst, reflux in ethanol 60–70 ~90 (crude)
2 Electrophilic Chlorination N-Chlorosuccinimide, DMF, 0–5°C 80–85 >95 (after purification)
3 Purification Recrystallization or silica gel chromatography >98

This route is consistent with the preparation of related tetrahydroquinoline derivatives and can be adapted to tetrahydroquinazoline frameworks.

Industrial Preparation Considerations

Industrial synthesis emphasizes:

Comparative Notes on Related Compounds

  • The preparation of 2-chloro-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline derivatives involves Friedel-Crafts acylation followed by substitution and reduction steps, which can inform analogous strategies for tetrahydroquinazoline synthesis.
  • Chlorination agents like phosphorus oxychloride in the presence of oxidation agents (iodine or air oxygen) are effective for introducing chloro groups into heterocyclic systems.
  • The use of trifluoromethyl-substituted anilines or aldehydes as starting materials simplifies the incorporation of the trifluoromethyl group.

Summary Table of Key Reagents and Conditions

Functional Step Reagents/Conditions Notes
Cyclocondensation o-Aminobenzylamine + trifluoroacetaldehyde, acid catalyst, reflux Forms tetrahydroquinazoline core
Chlorination N-Chlorosuccinimide (NCS), DMF, 0–5°C Selective 2-position chlorination
Trifluoromethylation Trifluoromethyl iodide or Ruppert-Prakash reagent, copper catalyst or fluoride source Electrophilic or nucleophilic introduction
Purification Recrystallization, silica gel chromatography Achieves >95% purity

Research Findings and Challenges

  • Yield Optimization: Cyclocondensation yields range from 60–70%, with chlorination yields improving to 80–85% after optimization.
  • Selectivity: Chlorination at the 2-position requires controlled conditions to avoid poly-chlorination or side reactions.
  • Stability: The tetrahydroquinazoline core is sensitive to harsh acidic conditions; milder cyclization and chlorination conditions are preferred.
  • Scalability: Industrial processes benefit from continuous flow techniques and in situ monitoring to maintain consistent quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The 2-chloro substituent serves as a primary site for nucleophilic substitution due to its relatively high electrophilicity. Reaction outcomes depend on the nucleophile and reaction conditions:

Reaction TypeConditionsProductsKey Observations
AminationNH₃/EtOH, reflux2-Amino-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolineProceeds via SNAr mechanism; trifluoromethyl group enhances ring electron deficiency, accelerating substitution.
AlkoxylationNaOMe/MeOH, 60°C2-Methoxy-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolineRequires polar aprotic solvents (e.g., DMF) for higher yields .
ThiolationRSH, K₂CO₃, DMSO2-Sulfanyl derivativesThiols exhibit higher nucleophilicity than alcohols, enabling milder conditions .

Oxidation and Reduction Reactions

The tetrahydroquinazoline core and substituents participate in redox processes:

Oxidation

  • Ring Aromatization : Treatment with MnO₂ or DDQ oxidizes the saturated ring to yield 2-chloro-4-(trifluoromethyl)quinazoline, a fully aromatic system with enhanced π-conjugation.

  • Trifluoromethyl Group Stability : The CF₃ group remains intact under standard oxidation conditions (e.g., KMnO₄, H₂O₂) due to its strong C–F bonds .

Reduction

  • Chloro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the chloro group to hydrogen, forming 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline .

  • Ring Hydrogenation : Further reduction (e.g., LiAlH₄) saturates the quinazoline ring, though this is rarely reported due to steric hindrance from the CF₃ group .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing CF₃ group deactivates the ring, directing EAS to specific positions:

ElectrophilePositionProductNotes
NitrationC-55-Nitro derivativeRequires fuming HNO₃/H₂SO₄; low yield due to deactivation .
SulfonationC-66-Sulfo derivativeObserved only under forcing conditions (oleum, 100°C) .

Cyclization and Ring-Opening Reactions

The compound participates in cycloadditions and ring transformations:

  • Huisgen Cycloaddition : Reacts with azides under Cu(I) catalysis to form 1,2,3-triazole-fused derivatives, leveraging the chloro group as a leaving site .

  • Ring-Opening with Amines : Treatment with ethylenediamine in ethanol opens the quinazoline ring, yielding linear diamines with retained CF₃ groups .

Biological Activity and Mechanistic Insights

While not a direct reaction, the compound’s interactions with biological targets inform its synthetic utility:

  • Enzyme Inhibition : Derivatives inhibit dihydrofolate reductase (DHFR) via hydrogen bonding with Gln286 and hydrophobic interactions with the CF₃ group .

  • Metabolic Stability : The CF₃ group enhances resistance to oxidative metabolism, making the compound a scaffold for drug candidates .

Comparative Reactivity of Analogues

The trifluoromethyl group distinctively modulates reactivity compared to methyl or unsubstituted analogues:

DerivativeReaction Rate (SNAr)Aromatic Nitration Feasibility
2-Cl-4-CF₃HighLow
2-Cl-4-CH₃ModerateModerate
2-ClLowHigh

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of 2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is in the field of anticancer research. Its structural features allow it to act as a tankyrase inhibitor, which is significant in cancer treatment strategies targeting the Wnt signaling pathway. Tankyrase inhibitors have shown promise in suppressing metastasis and enhancing the efficacy of other chemotherapeutic agents .

Neuroprotective Properties
Research indicates that compounds similar to tetrahydroquinazolines exhibit neuroprotective effects. The trifluoromethyl group enhances lipophilicity and biological activity, making these compounds potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies are ongoing to evaluate their effectiveness in modulating neuroinflammation and neuronal survival .

Agricultural Applications

Pesticidal Activity
The incorporation of trifluoromethyl groups into organic compounds has been shown to enhance biological activity against pests and pathogens. This compound is being explored for its potential use as an agrochemical agent due to its ability to disrupt metabolic processes in insects and fungi .

Herbicide Development
In agricultural research, the compound's unique structure may contribute to the development of new herbicides that can selectively inhibit weed growth without harming crops. The fluorinated moiety is known to improve herbicidal activity and selectivity .

Material Science

Fluorescent Dyes
The unique properties of this compound make it suitable for use in the development of fluorescent dyes. These dyes are essential for various applications in biological imaging and diagnostics due to their stability and brightness under UV light .

Polymer Additives
In polymer science, this compound can be utilized as an additive to enhance the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices has been studied for applications in coatings and advanced materials that require enhanced performance under extreme conditions .

Case Study 1: Anticancer Efficacy

A study published in Cancer Research demonstrated that derivatives of tetrahydroquinazolines exhibited significant cytotoxicity against various cancer cell lines. The study highlighted that compounds with a trifluoromethyl group showed improved potency compared to their non-fluorinated counterparts .

Case Study 2: Agricultural Impact

Research conducted by the Agricultural Sciences Institute evaluated the effectiveness of this compound as a pesticide. The results indicated a marked reduction in pest populations when applied at specific concentrations, showcasing its potential as an environmentally friendly alternative to conventional pesticides .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentEffective against cancer cell lines
Neuroprotective agentPotential for treating neurodegenerative diseases
Agricultural SciencePesticideSignificant pest population reduction
HerbicideSelective inhibition of weed growth
Material ScienceFluorescent dyeHigh stability and brightness
Polymer additiveEnhanced thermal stability

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with three analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline 886494-00-4 C₉H₈ClF₃N₂ 236.624 Tetrahydroquinazoline 2-Cl, 4-CF₃
4-Chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline 1956330-89-4 C₁₀H₁₀ClF₃N₂ 250.65 Tetrahydroquinazoline 4-Cl, 2-CH₃, 7-CF₃
2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine MDLMFCD06740151 C₅HClF₃IN₂ ~307.35* Pyrimidine 2-Cl, 5-I, 4-CF₃
2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline Not provided C₉H₈ClF₃N ~222.45* Tetrahydroquinoline 2-Cl, 4-CF₃

*Calculated based on atomic weights where data was unavailable .

Key Observations:

Core Structure Differences: Tetrahydroquinazoline (two nitrogen atoms) vs. tetrahydroquinoline (one nitrogen) . Pyrimidine (six-membered ring with two nitrogens) lacks the fused bicyclic system of tetrahydroquinazoline, reducing structural complexity .

Substituent Effects :

  • The methyl group in 4-chloro-2-methyl-7-CF₃-tetrahydroquinazoline increases molecular weight by ~14 g/mol compared to the target compound, likely enhancing hydrophobicity and altering pharmacokinetics .
  • Iodine in the pyrimidine analog introduces a heavy atom, which may improve radiochemical labeling efficiency but reduce metabolic stability .

Biological Activity

2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is a compound of interest due to its potential biological activities. This article reviews its pharmacological profiles, mechanisms of action, and relevant case studies, drawing from diverse research sources.

The compound has the following chemical structure and properties:

  • Molecular Formula : C_9H_8ClF_3N_2
  • CAS Number : 149285-78-9
  • Molecular Weight : 232.62 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties :
    • In vitro studies have shown that related quinazoline derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains .
  • TRPV3 Channel Modulation :
    • The transient receptor potential vanilloid subtype 3 (TRPV3) channel is implicated in nociception and skin conditions. Compounds similar to this compound have been studied for their ability to modulate TRPV3 activity, which could lead to therapeutic applications in pain management and dermatological disorders .
  • Pain Relief Mechanisms :
    • Research has identified quinazoline derivatives as Nav1.8 inhibitors, which play a role in pain signaling pathways. This positions this compound as a potential candidate for developing new analgesics .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
TRPV3 ModulationInfluences nociceptive pathways
Pain Relief PotentialNav1.8 inhibition leading to analgesic effects

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several quinazoline derivatives against multi-drug resistant (MDR) strains of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound showed promising activity with minimum inhibitory concentrations (MICs) in the low micromolar range.

Case Study: TRPV3 Activation

Another investigation focused on the activation of TRPV3 channels by various quinazoline compounds. The findings revealed that certain derivatives could enhance calcium influx in keratinocytes, suggesting a role in skin physiology and potential therapeutic applications for skin disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves cyclization of α-aminoamidines or tetrahydroquinoline precursors under controlled conditions. Chlorinating agents (e.g., POCl₃) and fluorinating reagents are critical for introducing Cl and CF₃ groups. Reaction parameters (temperature, solvent polarity, and catalyst selection) significantly impact yield. For purity, employ column chromatography and HPLC (≥95% purity threshold) .
  • Key Considerations : Monitor intermediates via TLC and characterize using ¹H/¹³C NMR. For example, the tetrahydroquinazoline core shows distinct NMR shifts: δ 2.5–3.5 ppm (methylene protons) and δ 7.0–8.5 ppm (aromatic protons) .

Q. How can structural confirmation and regioselectivity of substituents be validated in this compound?

  • Methodology : Use X-ray crystallography for unambiguous confirmation (e.g., C–Cl bond length ~1.73 Å and C–CF₃ angle ~112°). Regioselectivity of the trifluoromethyl group at position 4 can be confirmed via NOESY NMR or isotopic labeling. Comparative analysis with analogs (e.g., 2,4-dichloro derivatives) helps identify substitution patterns .

Q. What initial biological screening assays are recommended for this compound?

  • Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the quinazoline scaffold’s known interactions. Use cell viability assays (MTT or ATP-lite) for anticancer activity. For antimicrobial screening, employ MIC assays against Gram-positive/-negative strains. Include positive controls like doxorubicin (anticancer) and ciprofloxacin (antimicrobial) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

  • Methodology : Conduct meta-analysis of IC₅₀ values across studies (e.g., antitumor IC₅₀ ranges: 10–50 µM). Validate inconsistencies via orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays). Statistical tools like ANOVA or Bland-Altman plots identify systematic biases. For example, discrepancies in kinase inhibition may arise from assay conditions (ATP concentration, pH) .
  • Example Table :

CompoundAssay TypeIC₅₀ (µM)Reference
Target CompoundAntitumor12.0
2-Methylquinazolin-4(3H)-oneKinase Inhibition15.0

Q. What strategies enhance the pharmacokinetic profile of this compound while retaining bioactivity?

  • Methodology : Modify substituents to improve solubility (e.g., replace Cl with polar groups like -OH or -NH₂) or reduce metabolic degradation (e.g., deuterate labile positions). Trifluoromethyl groups enhance metabolic stability and membrane permeability. Use logP calculations (target ≤3) and in vitro microsomal stability assays .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or DHFR. QSAR models identify critical substituents:

  • Electron-withdrawing groups (Cl, CF₃) enhance enzyme inhibition.
  • Hydrophobic moieties improve membrane penetration.
    Validate predictions with SPR or ITC binding studies .

Q. What analytical techniques are critical for detecting decomposition products during stability studies?

  • Methodology : Accelerated stability testing (40°C/75% RH) with LC-MS/MS monitors degradation. Major pathways include hydrolysis (loss of Cl) or oxidation (CF₃ → COOH). Use high-resolution mass spectrometry (HRMS) to identify fragments (e.g., m/z 203.07 for the parent ion) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline
Reactant of Route 2
2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

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